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molecular formula C7H6BrI B1287619 2-Bromo-4-iodo-1-methylbenzene CAS No. 26670-89-3

2-Bromo-4-iodo-1-methylbenzene

Cat. No. B1287619
M. Wt: 296.93 g/mol
InChI Key: ANRAKTDEUFLKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144913B2

Procedure details

To a vigorously stirred mixture of 3-bromo-4-methylaniline (40 g, 215 mmol), sulfuric acid (360 mL) and H2O (900 mL) at 0° C. was added dropwise a NaNO2 solution (16.6 g, 240 mmol in 80 mL of H2O). The mixture was stirred at 0° C. for 1 hour and a solution of potassium iodide (64 g, 387 mmol in 160 mL of H2O) was added. The reaction was stirred for 8 hours at r.t. The aqueous layer was extracted with Et2O and the combined organic layers were washed with a 10% aqueous solution of Na2S2O3, dried over Na2SO4 and concentrated. The residue was filtered through a silica gel pad eluted with 10% EtOAc/hexane and concentrated to give 60 g of the title compound as a reddish syrup used as such.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:19].[K+]>O>[Br:1][C:2]1[CH:3]=[C:4]([I:19])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1C
Name
Quantity
360 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 8 hours at r.t
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
the combined organic layers were washed with a 10% aqueous solution of Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a silica gel pad
WASH
Type
WASH
Details
eluted with 10% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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